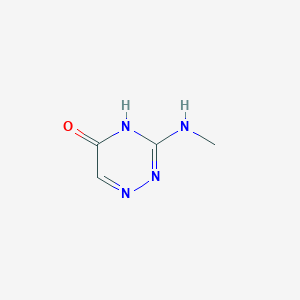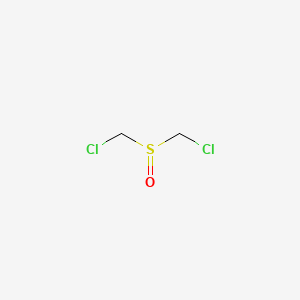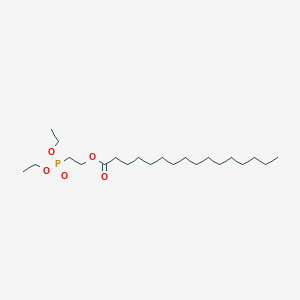
3-(methylamino)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(methylamino)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)-1,2,4-triazin-5(4H)-one typically involves the reaction of cyanuric chloride with methylamine. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
Cyanuric chloride+Methylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(methylamino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(methylamino)-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(methylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-trimethyl-1,3,5-triazine
- 2,4-diamino-6-methyl-1,3,5-triazine
- 1,3,5-triazine-2,4,6-triamine
Uniqueness
3-(methylamino)-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties
Propriétés
Numéro CAS |
6520-40-7 |
|---|---|
Formule moléculaire |
C4H6N4O |
Poids moléculaire |
126.12 g/mol |
Nom IUPAC |
3-(methylamino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H6N4O/c1-5-4-7-3(9)2-6-8-4/h2H,1H3,(H2,5,7,8,9) |
Clé InChI |
ZGGDNKAFGDTQKL-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NN=CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino}benzoate](/img/structure/B14730682.png)






![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)

![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)


